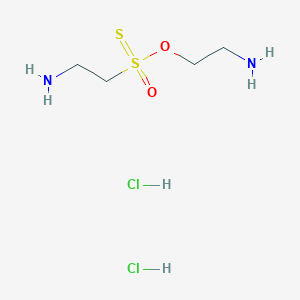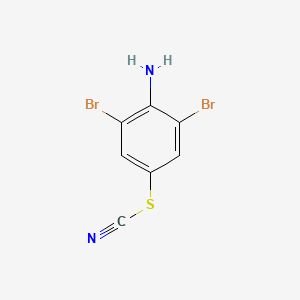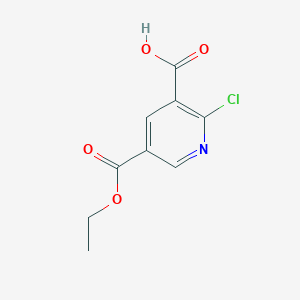
2-Chloro-5-(ethoxycarbonyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(ethoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and an ethoxycarbonyl group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(ethoxycarbonyl)nicotinic acid can be achieved through several methods:
Chlorination of Nicotinic Acid Derivatives: One common method involves the chlorination of nicotinic acid derivatives.
Substitution Reactions: Another approach is the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom.
Cyclization Reactions: A tandem reaction involving the cyclization of various acrolein derivatives can also be employed to synthesize this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(ethoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Esterification and Hydrolysis: The ethoxycarbonyl group can undergo esterification and hydrolysis reactions, leading to the formation of different esters and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-5-(ethoxycarbonyl)nicotinic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including antibiotics and anti-cardiovascular drugs
Agrochemicals: The compound is used in the production of herbicides and insecticides.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(ethoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and ethoxycarbonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects in pharmaceutical and agrochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloronicotinic Acid: A closely related compound with similar chemical properties and applications.
2-Bromo-5-(ethoxycarbonyl)nicotinic Acid: Another derivative with a bromine atom instead of chlorine, exhibiting different reactivity and biological activities.
2-Hydroxy-5-(ethoxycarbonyl)nicotinic Acid:
Uniqueness
2-Chloro-5-(ethoxycarbonyl)nicotinic acid is unique due to the specific positioning of the chlorine atom and ethoxycarbonyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized bioactive compounds and in the study of reaction mechanisms.
Propiedades
Fórmula molecular |
C9H8ClNO4 |
|---|---|
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
2-chloro-5-ethoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(14)5-3-6(8(12)13)7(10)11-4-5/h3-4H,2H2,1H3,(H,12,13) |
Clave InChI |
DZAOATLBSAPSPV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


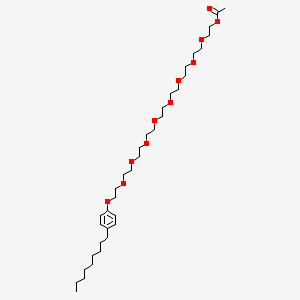
![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
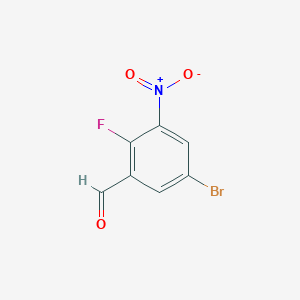
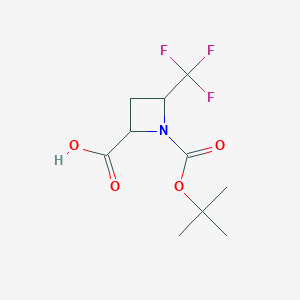
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
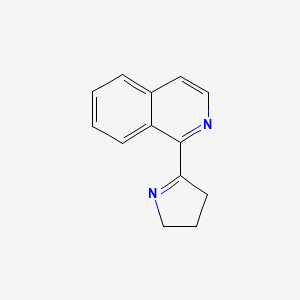
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
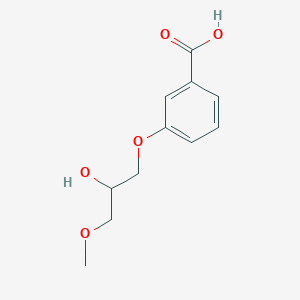
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
